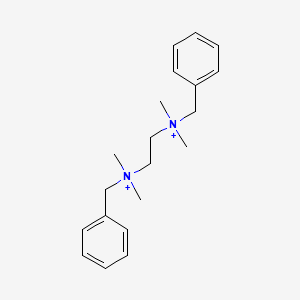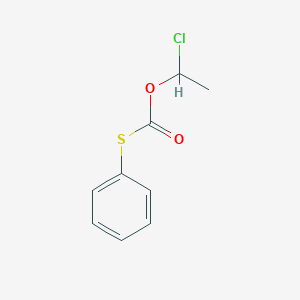
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound that features a naphthalene ring substituted with an amino group and a Boc-protected alanine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Naphthalene Amination:
Boc Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted reactions during subsequent steps.
Alanine Coupling: The Boc-protected naphthylamine is then coupled with alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: Nitro or nitroso derivatives of the naphthalene ring.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Free amine derivatives.
科学的研究の応用
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or intermediate.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In biological systems, it may interact with proteins or enzymes, potentially inhibiting or modifying their activity. The Boc group can be removed to expose the free amine, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(4-aminonaphthalen-1-yl)-N-Boc-L-alanine
- 3-(4-aminonaphthalen-1-yl)-N-Boc-D-alanine
Uniqueness
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its racemic mixture of D and L enantiomers, which can exhibit different biological activities compared to the pure enantiomers. This compound’s structural features also allow for diverse chemical modifications, making it a versatile tool in synthetic chemistry and drug development.
特性
分子式 |
C18H22N2O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
3-(4-aminonaphthalen-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-15(16(21)22)10-11-8-9-14(19)13-7-5-4-6-12(11)13/h4-9,15H,10,19H2,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
YQOJSWOOPHEDMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C2=CC=CC=C12)N)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl [1-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B8648825.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide](/img/structure/B8648838.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(3-methoxypyrazinyl)-](/img/structure/B8648846.png)





![4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B8648879.png)




